Physicochemical Differentiator: Hydrogen Bond Donor Capacity vs. Methyl Ester Analog
In medicinal chemistry, the presence of a carboxylic acid versus a methyl ester significantly impacts a molecule's ability to act as a hydrogen bond donor, which is critical for target engagement. N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid possesses a free carboxyl group, classifying it as a hydrogen bond donor. In contrast, a closely related analog, methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate (CAS 315670-03-2), has an ester moiety, rendering it only a hydrogen bond acceptor . This distinction is quantifiable by a difference of 1 hydrogen bond donor count, a fundamental parameter in Lipinski's Rule of Five for predicting oral bioavailability [1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | HBD Count = 2 (one from the amide NH, one from the carboxylic acid OH) |
| Comparator Or Baseline | Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate (CAS 315670-03-2): HBD Count = 1 (only from the amide NH) |
| Quantified Difference | The target compound has exactly 1 additional HBD than its methyl ester analog. |
| Conditions | Structure-based calculation and analysis of functional groups. |
Why This Matters
This difference dictates the compound's intermolecular interactions, affecting solubility, target binding, and suitability for further derivatization, guiding a chemist's selection for a specific SAR campaign.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
